5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, with a thiophene group attached at the 3-position and a methyl group at the 5-position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclocondensation of 2-aminopyridine with thiophene-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or acetonitrile. The resulting intermediate is then subjected to further cyclization and functionalization steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .
Scientific Research Applications
5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival. The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the thiophene and methyl groups.
2-(Thiophen-3-yl)imidazo[1,2-a]pyridine: Similar structure but lacks the methyl group at the 5-position.
5-Methylimidazo[1,2-a]pyridine: Similar structure but lacks the thiophene group at the 3-position.
Uniqueness
5-Methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of both the thiophene and methyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential as a bioactive molecule. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C12H10N2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
5-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2S/c1-9-3-2-4-12-13-11(7-14(9)12)10-5-6-15-8-10/h2-8H,1H3 |
InChI Key |
OZKMTYOGZWHSNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.